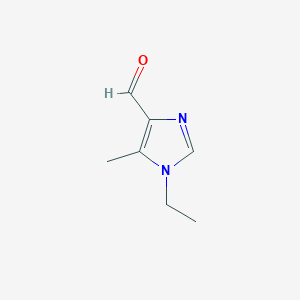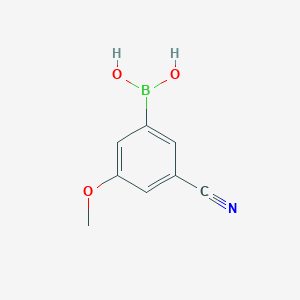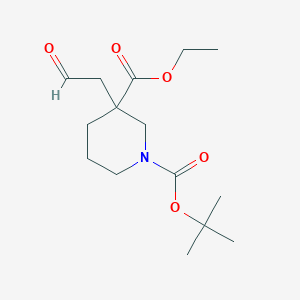![molecular formula C9H8N4 B8237133 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B8237133.png)
5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile
描述
5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic organic compound that features a benzimidazole core with amino, methyl, and nitrile functional groups
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-1H-benzo[d]imidazole and appropriate nitrile sources.
Reaction Conditions: A common synthetic route involves the nitration of 4-methyl-1H-benzo[d]imidazole followed by reduction to introduce the amino group. The nitrile group can be introduced via a Sandmeyer reaction or other cyanation methods.
Industrial Production Methods: Industrial synthesis may involve optimized catalytic processes to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Nitro- and nitroso-derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted benzimidazoles depending on the reagents used.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biological substrates.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzimidazole core can intercalate with DNA, affecting gene expression and cellular processes.
相似化合物的比较
Similar Compounds
4-Methyl-1H-benzo[d]imidazole-7-carbonitrile: Lacks the amino group, which may reduce its biological activity.
5-Amino-1H-benzo[d]imidazole-7-carbonitrile: Lacks the methyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
Functional Group Diversity: The presence of amino, methyl, and nitrile groups provides a unique combination of reactivity and interaction potential.
Biological Activity: The specific arrangement of functional groups enhances its potential as a bioactive molecule.
This detailed overview of 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile highlights its significance in various scientific and industrial fields, emphasizing its unique properties and potential applications
属性
IUPAC Name |
6-amino-7-methyl-3H-benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-5-7(11)2-6(3-10)9-8(5)12-4-13-9/h2,4H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCAAJMOLVVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CN2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 10-oxo-3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate](/img/structure/B8237100.png)
![6-bromo-8-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B8237113.png)
![tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8237121.png)
![N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide](/img/structure/B8237128.png)





